- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Cas no 83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-)
83508-14-9 structure
Product Name:1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-
CAS No:83508-14-9
MF:C16H21NO2
MW:259.3434445858
CID:706710
Update Time:2022-09-22
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-
- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester
- Benzyl (2S,3aS,7aS)-perhydroindole-2-carboxylate
-
- Inchi: 1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14-,15-/m0/s1
- InChI Key: ARGCRCXTJMQKNA-KKUMJFAQSA-N
- SMILES: N1[C@]2([H])[C@@]([H])(CCCC2)C[C@H]1C(OCC1=CC=CC=C1)=O
Experimental Properties
- Density: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.17 g/l) (25 º C),
- PSA: 38.33000
- LogP: 2.97930
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Toluene ; 100 - 118 °C
Reference
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
Reference
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9
Production Method 4
Reaction Conditions
1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C
Reference
- Preparation of perindopril tert-butylamine salt, China, , ,
Production Method 5
Reaction Conditions
1.1 Solvents: Toluene ; 100 - 118 °C
Reference
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Solvents: Acetic acid ; rt
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
Reference
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Production Method 7
Reaction Conditions
Reference
- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Production Method 8
Reaction Conditions
Reference
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
Reference
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
Production Method 10
Reaction Conditions
Reference
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Raw materials
- 4-methylbenzene-1-sulfonic acid
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- p-Toluenesulfonic acid monohydrate
- Benzyl alcohol
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Preparation Products
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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